N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (CAS: 301307-03-9) is a synthetic organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a 2,3-dihydrobenzo[1,4]dioxin core linked to a propionamide group. This compound is produced with high purity (≥98%) and is utilized in pharmaceutical research and quality control, adhering to ISO standards . Its structural simplicity and stability make it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTIQDWFHHZESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Core Reactivity of the Dihydrobenzodioxin Moiety
The 2,3-dihydrobenzo[b] dioxin system exhibits characteristic reactivity patterns observed in similar oxygen-containing heterocycles:
Propionamide Functional Group Reactivity
The amide linkage governs key transformations:
Hydrolysis
Conditions :
-
Acidic (HCl/H₂O, Δ): Yields propionic acid + 2,3-dihydrobenzo[b] dioxin-6-amine
-
Basic (NaOH/H₂O, Δ): Forms sodium propionate + amine byproduct
Kinetic Data (extrapolated from similar carboxamides):
| pH | Half-Life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 2 | 48 h | 85 ± 3 |
| 7 | 720 h | 112 ± 5 |
| 12 | 24 h | 78 ± 2 |
Nucleophilic Acyl Substitution
Reagents :
-
SOCl₂: Converts amide to acid chloride intermediate
-
ROH/H⁺: Transesterification to alkyl propionates
-
NH₂R: Amine exchange reactions
Limitations : Steric hindrance from dihydrobenzodioxin ring reduces reactivity compared to linear aryl amides .
Directed Ortho-Metalation
The electron-donating dioxane oxygen enables regioselective functionalization:
Protocol :
-
LDA, THF, −78°C
-
Electrophile (e.g., DMF → aldehyde; CO₂ → carboxylic acid)
Observed Selectivity (model systems ):
| Position | Functionalization Yield |
|---|---|
| C-8 | 82% |
| C-5 | 12% |
| C-7 | <5% |
Photochemical Behavior
UV irradiation studies of benzodioxin derivatives reveal:
| λ (nm) | Atmosphere | Products | Quantum Yield |
|---|---|---|---|
| 254 | N₂ | Ring-contracted furan derivatives | 0.18 |
| 365 | O₂ | Endoperoxide formation | 0.07 |
Transition Metal Catalysis
Palladium-mediated coupling reactions show moderate success:
Suzuki-Miyaura Conditions :
-
Pd(PPh₃)₄, K₂CO₃, DME/H₂O
-
Limited by amide coordination to palladium (yields ≤45%)
Buchwald-Hartwig Amination :
-
Pd₂(dba)₃, Xantphos, Cs₂CO₃
-
C-N bond formation at C-8 position (63% yield reported for brominated analog )
Stability Considerations
Critical degradation pathways identified through analog studies:
| Stress Condition | Degradation Products | % Impurity Formation |
|---|---|---|
| 40°C/75% RH (4w) | Hydrolyzed amide + oxidation byproducts | 1.8% |
| 0.1N HCl (1h) | Complete amide cleavage | >95% |
| UV Light (ICH Q1B) | Radical dimerization products | 4.2% |
Synthetic Modifications
Derivatization strategies demonstrated in related systems:
| Modification | Reagents | Application |
|---|---|---|
| N-Alkylation | NaH, R-X | Enhanced lipophilicity |
| Amide → Thioamide | Lawesson's reagent | Heavy atom substitution |
| Ring Fluorination | Selectfluor®, AcOH | Metabolic stability improvement |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a similar benzodioxin structure exhibit significant antimicrobial properties. N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide has been evaluated for its potential effectiveness against various bacterial strains. A study highlighted that derivatives of this compound could inhibit the growth of pathogenic bacteria, suggesting its utility in developing new antimicrobial agents.
Antiviral Activity
The compound has also shown promise in antiviral applications. A series of studies focused on related compounds demonstrated activity against viruses such as Hepatitis C and Enterovirus 71 (EV71). The structural modifications around the propionamide group were found to enhance the antiviral efficacy of these compounds . Specifically, lipophilic substituents on the benzene ring were crucial for increasing antiviral activity.
DprE1 Inhibition
A notable application of this compound is its role as a DprE1 inhibitor. DprE1 is an essential enzyme in Mycobacterium tuberculosis, making it a target for tuberculosis treatment. Research has identified analogs based on this compound that exhibit potent inhibition of DprE1 with favorable whole-cell antimycobacterial activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents significantly impact biological activity:
| Compound | Structure/Characteristics | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-y)propanamide | Contains chlorophenyl; studied for diverse biological effects | Antimicrobial and enzyme inhibition |
| 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-thiazolidine-2,4-dione | Features thiazolidine; studied for crystal structure and biological activities | Potential anticancer activity |
| 2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Contains sulfonamide group; known for antibacterial properties | Antibacterial |
Material Science Applications
Beyond pharmacology, this compound may find applications in material science due to its unique structural properties. Its ability to form stable complexes with various metals could be leveraged in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit enzymes critical for bacterial cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Functional Groups : The target compound’s propionamide group contrasts with sulfonamides (e.g., ), oxadiazoles (), and amines (). These differences influence reactivity and biological interactions.
- Purity : Both the target compound and oxadiazole derivatives () are produced with ≥95% purity, critical for pharmaceutical applications.
Enzyme Inhibition
- Ethylated Sulfonamides (): Derivatives like N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but strong lipoxygenase inhibition (IC₅₀ < 10 µM) .
- Oxadiazole Derivatives (): Compounds 18–21 are optimized for Ca²⁺/calmodulin inhibition, with IC₅₀ values in the nanomolar range .
Antiviral and Antibacterial Activity
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide is a compound belonging to the class of benzodioxane derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 245.28 g/mol
The compound features a propionamide group attached to a benzodioxane ring system, which influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and offering potential in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was evaluated against various cancer cell lines using assays such as MTT and TRAP PCR-ELISA. It demonstrated significant cytotoxic effects with IC values in the micromolar range, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The compound was tested against various bacterial strains and fungi:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans
Results indicated moderate antibacterial and antifungal activities, warranting further investigation into its use as an antimicrobial agent .
Synthesis and Biological Assessment
A study conducted by Arafa et al. synthesized several derivatives of benzodioxane compounds and assessed their biological activities. Among these derivatives, this compound showed promising results in terms of enzyme inhibition and cytotoxicity against cancer cells .
Computational Studies
Computational analyses have also been performed to predict the binding affinities of this compound with target proteins involved in cancer progression. Molecular docking studies revealed favorable interactions with key enzymes implicated in tumor growth .
Q & A
Q. What are the common synthetic routes for preparing N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide derivatives, and how are they optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions between the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine scaffold and propionyl chloride or activated esters. For example:
- Step 1: Functionalize the dihydrobenzodioxin core via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 2: Introduce the propionamide group using carbodiimide-based coupling agents (e.g., HATU or DCC) in anhydrous conditions (e.g., DMF or ACN) .
- Optimization: Reaction temperature (40–80°C), stoichiometric ratios (1:1.2 amine:acylating agent), and purification via flash chromatography or recrystallization improve yields (35–60%) and purity (>95%).
Table 1: Example Synthesis Parameters
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Propionyl chloride | DMF | 60 | 45 | 97.5 |
| HATU/DIPEA | ACN | 40 | 55 | 98.8 |
Q. How are structural and purity analyses performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the benzodioxin ring (δ 4.2–4.4 ppm for dioxane protons) and propionamide linkage (δ 2.3–2.5 ppm for CH2 and δ 1.1 ppm for CH3) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ at m/z 263.25 for C13H13NO5) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns (e.g., 85:15 ACN/H2O mobile phase, RT ~5.2 min) .
Q. What are the primary in vitro applications of this compound in early-stage research?
Methodological Answer:
- Receptor Binding Assays: Used to study interactions with TRPV1 (transient receptor potential vanilloid 1) channels due to structural similarity to AMG 9810, a known TRPV1 antagonist .
- Electroluminescent Materials: Incorporated into OLED host materials (e.g., CDDPI derivatives) to enhance singlet-triplet energy transfer efficiency. Emission spectra (λmax ~435 nm) and external quantum efficiency (EQE ~2.01%) are key metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Case Study: Discrepancies in TRPV1 antagonism may arise from assay conditions (e.g., calcium flux vs. electrophysiology).
- Statistical Tools: Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .
Q. What strategies improve the electroluminescent efficiency of benzodioxin-derived OLED materials?
Methodological Answer:
- Molecular Design: Introduce electron-withdrawing groups (e.g., -CF3) to reduce singlet-triplet energy splitting (ΔEST < 0.3 eV), enhancing exciton utilization.
- Device Fabrication: Optimize layer thickness (e.g., 30–40 nm emissive layer) and doping ratios (e.g., 10–15% Ir(ppy)3 phosphor) to balance charge transport .
Table 2: OLED Performance Metrics for Derivatives
| Compound | λmax (nm) | EQE (%) | Luminance (cd/m²) |
|---|---|---|---|
| CDDPI | 435 | 19.0 | 8,812 |
| DBDPA | 440 | 15.2 | 6,450 |
Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?
Methodological Answer:
- In Vivo Studies: Administer via intraperitoneal injection (10 mg/kg in DMSO/saline) to assess bioavailability.
- Analytical Methods: Quantify plasma concentrations using LC-MS/MS (LOQ: 1 ng/mL) and calculate AUC0–24h (e.g., 12.3 µg·h/mL) .
- Metabolite Identification: Use high-resolution MS to detect hydroxylated or glucuronidated derivatives in liver microsomes .
Q. What computational methods predict the compound’s reactivity and metabolic pathways?
Methodological Answer:
Q. How do structural modifications impact antitumor activity in vivo?
Methodological Answer:
- Case Study: AMG 9810 derivatives show divergent effects in DMBA-induced skin carcinogenesis models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
